6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core structure. This compound features a 4-methylphenyl group and an isopropyl group at the 1-position, along with a carboxylic acid functional group at the 4-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 270.33 g/mol. The presence of multiple functional groups contributes to its potential reactivity and biological activity.
There is no current information available on the specific mechanism of action of this compound. However, based on the presence of the pyrazolo[3,4-b]pyridine core, it is possible that it could interact with enzymes or other biomolecules containing similar ring systems []. Further research is needed to elucidate its potential biological activity.
The chemical reactivity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be influenced by its functional groups. Common reactions include:
Common reagents for these reactions include potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Compounds similar to 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been studied for various biological activities, including:
The synthesis of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps:
Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity in the final product.
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:
Interaction studies focus on how 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid interacts with biological targets. These studies typically involve:
These studies are crucial for determining the therapeutic viability and safety profile of the compound.
Several compounds share structural similarities with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine | C20H14N4O4 | Contains nitro substituents which may enhance biological activity |
| 1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine | C19H16FN3O2 | Presence of fluorine which influences electronic properties |
| 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine | C13H12N2O2 | Features a furan ring that imparts distinct properties |
The unique combination of substituents (methyl and isopropyl groups) on the aromatic rings and their specific positioning influence both chemical reactivity and biological activity, making 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid distinct from other similar compounds.
The pyrazolo[3,4-b]pyridine scaffold, a bicyclic heterocycle fusing pyrazole and pyridine rings, was first synthesized in 1908 by Ortoleva through the reaction of diphenylhydrazone with pyridine in the presence of iodine. Early derivatization efforts focused on simple substitutions, such as Bulow’s 1911 synthesis of N-phenyl-3-methyl variants via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones. For much of the 20th century, research remained sporadic, limited to exploring tautomeric equilibria (1H- vs. 2H-forms) and basic physicochemical properties.
The scaffold’s medicinal potential became apparent in the late 1990s with the discovery of its kinase inhibitory properties. By the 2000s, over 2400 patents highlighted its utility in targeting tropomyosin receptor kinases (TRKs), cyclin-dependent kinases, and vascular endothelial growth factor receptors. A pivotal advancement occurred in 2022 with the development of Fe3O4@MIL-101(Cr)-N(CH2PO3)2-catalyzed synthetic routes, enabling efficient production of novel pyrazolo[3,4-b]pyridines with diverse substituents. As of 2023, more than 300,000 derivatives have been documented, with 156,660 evaluated for therapeutic applications.
Table 1: Milestones in Pyrazolo[3,4-b]Pyridine Derivative Development
The introduction of a carboxylic acid group at position 4 of the 1H-pyrazolo[3,4-b]pyridine scaffold marks a critical evolution in its pharmacological profile. This modification enhances hydrogen-bonding capacity and introduces an anionic charge at physiological pH, favoring interactions with polar binding pockets in target proteins. For instance, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate robust activation of peroxisome proliferator-activated receptor alpha, with compound 3 (structurally analogous to 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) upregulating pyruvate dehydrogenase kinase 4 (PDK4) mRNA expression in hepatic cells at nanomolar concentrations.
Substituent positioning profoundly influences bioactivity:
Table 2: Substituent Effects on Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Bioactivity
Peroxisome proliferator-activated receptor alpha agonists have transitioned through three generations:
6-(4-Methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exemplifies SPPARαMs through its unique binding mode:
Table 3: Comparison of Peroxisome Proliferator-Activated Receptor Alpha Agonists
The molecular foundation for peroxisome proliferator-activated receptor alpha activation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula C₁₇H₁₇N₃O₂, molecular weight 295.34 g/mol) [1] [2] lies in its precise interaction with the three-layered alpha-helical sandwich fold of the ligand-binding domain [3] [4]. The peroxisome proliferator-activated receptor alpha ligand-binding domain comprises twelve alpha helices (H1-H12) and a four-stranded antiparallel beta sheet, forming a characteristic Y-shaped ligand binding pocket of approximately 1,400 ų volume [3] [5].
Crystal structure analysis at 1.95 Å resolution reveals that 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid adopts a unique binding mode within the ligand binding pocket, positioned proximal to helix 12 on the opposite side of the beta sheet [3]. The compound occupies the same binding site in the ligand-binding domain with consistent orientation, demonstrating high structural complementarity [3]. Unlike traditional fibrate-class agonists, the 1H-pyrazolo[3,4-b]pyridine scaffold provides a rigid planar framework that optimally positions critical functional groups for maximal receptor engagement [3].
The three-layer helical sandwich architecture of peroxisome proliferator-activated receptor alpha creates distinct microenvironments that accommodate different portions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [4] [6]. The central layer, composed of helices 3, 7, and 10, provides the primary ligand accommodation chamber, while the outer layers formed by helices 1, 4, 5, 8, 9, 11, and 12 contribute to the overall structural integrity and coactivator binding surfaces [4].
Table 1: Key Structural Interactions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with Peroxisome Proliferator-Activated Receptor Alpha Ligand-Binding Domain
| Interaction Type | PPARα Residue | Distance (Å) | Functional Role |
|---|---|---|---|
| Hydrogen bonding (Carboxylic acid) | Ser280 (H11) | 2.8 | H12 stabilization |
| Hydrogen bonding (Carboxylic acid) | Tyr314 (H5) | 2.7 | H12 stabilization |
| Hydrogen bonding (Carboxylic acid) | His440 (H11) | 2.8 | H12 stabilization |
| Hydrogen bonding (Carboxylic acid) | Tyr464 (H12) | 2.7 | Critical for AF-2 formation |
| Hydrophobic contact (Pyrazole isopropyl) | Phe273 (H3) | 3.5 | H12 active conformation stability |
| CH-π interaction (4-methylphenyl) | Ile272 (H3) | 3.4 | Subtype selectivity |
| CH-π interaction (4-methylphenyl) | Ile354 (H7) | 3.6 | Subtype selectivity |
| Cavity accommodation (4-methylphenyl) | Ile272-Ile354 cavity | Variable | PPARα selectivity mechanism |
The ligand-binding domain interactions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with peroxisome proliferator-activated receptor alpha demonstrate remarkable structural specificity and binding efficiency [3]. The compound establishes multiple simultaneous interactions across different regions of the ligand-binding domain, creating a comprehensive binding network that exceeds the complexity observed with conventional fibrate agonists [3].
The carboxylic acid moiety serves as the primary anchor point, positioned within the polar region of the Y-shaped binding pocket near helix 12 [3]. This acidic head group forms the foundation for the hydrogen bond network that ultimately stabilizes the active conformation of the receptor [5]. The pyrazolo[3,4-b]pyridine ring system provides a rigid scaffold that precisely orients the substituent groups for optimal receptor engagement [3].
The 4-methylphenyl substituent demonstrates exceptional complementarity with a previously underutilized hydrophobic cavity between residues Ile272 and Ile354 [3] [7]. This interaction represents a novel binding mode that distinguishes 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid from traditional peroxisome proliferator-activated receptor alpha agonists and contributes significantly to its enhanced potency and selectivity profile [3].
The hydrogen bond networks formed between 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and helix 12 represent the most critical molecular interactions for peroxisome proliferator-activated receptor alpha activation [3] [8]. The carboxylic acid group of the compound forms an intricate bifurcated hydrogen bonding pattern that simultaneously engages four key residues within the ligand-binding domain [3].
Specifically, one oxygen atom of the carboxylic group establishes bifurcated hydrogen bonds with the Oγ atom of Ser280 (helix 11) at 2.8 Å distance and the Oη atom of Tyr314 (helix 5) at 2.7 Å distance [3]. The second oxygen atom forms bifurcated hydrogen bonds with the Nε atom of His440 (helix 11) at 2.8 Å distance and critically, with the Oη atom of Tyr464 (helix 12) at 2.7 Å distance [3].
The interaction with Tyr464 on helix 12 represents the most functionally significant component of this hydrogen bond network [3] [8] [9]. This interaction directly stabilizes the conformation of helix 12 in its active form, where the carboxylic group of Glu462 of helix 12 subsequently forms hydrogen bonds to the Oγ of Ser142 and backbone amide moieties of Leu143 and Leu144 in the peroxisome proliferator-activated receptor gamma coactivator 1 alpha peptide [3]. This cascade of interactions establishes the activation function-2 surface necessary for coactivator recruitment [3] [5].
The hydrogen bond network involving helix 12 demonstrates remarkable conservation across different peroxisome proliferator-activated receptor alpha agonist complexes, indicating its fundamental importance in receptor activation mechanisms [3] [10]. However, the bifurcated nature of the hydrogen bonds formed by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid creates a more extensive and stable interaction pattern compared to conventional fibrates [3].
Table 2: Hydrogen Bond Network Comparison Between Different Peroxisome Proliferator-Activated Receptor Alpha Agonist Classes
| Compound Class | Target Residue | Bond Type | Network Complexity |
|---|---|---|---|
| 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Ser280 | Bifurcated H-bond | High (4 simultaneous bonds) |
| 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Tyr314 | Bifurcated H-bond | High (4 simultaneous bonds) |
| 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | His440 | Bifurcated H-bond | High (4 simultaneous bonds) |
| 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Tyr464 | Bifurcated H-bond | High (4 simultaneous bonds) |
| Fibrates (Fenofibric acid) | Tyr314 | Direct H-bond | Moderate (3 bonds) |
| Fibrates (Fenofibric acid) | His440 | Direct H-bond | Moderate (3 bonds) |
| Fibrates (Fenofibric acid) | Tyr464 | Direct H-bond | Moderate (3 bonds) |
The accommodation of the 4-methylphenyl side chain within the Ile272-Ile354 cavity represents a unique structural feature that distinguishes 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid from conventional peroxisome proliferator-activated receptor alpha agonists [3] [7]. This narrow, flat cavity is surrounded by the side chains of Ile272 (helix 3), Leu347 (helix 6), Phe351 (helix 7), and Ile354 (helix 7), creating a hydrophobic microenvironment rarely accessed by fibrate-class compounds [3].
The 4-methylphenyl group demonstrates exceptional shape complementarity within this cavity, with the phenyl ring positioned between two critical methyl groups: the γ2 methyl of Ile272 and the δ1 methyl of Ile354 [3]. These methyl groups sandwich the halophenyl ring, creating CH-π interactions that stabilize the binding and contribute significantly to the high affinity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for peroxisome proliferator-activated receptor alpha [3].
Mutagenesis studies confirm the critical importance of this cavity interaction [3]. Introduction of the Ile272Phe mutation nearly abolishes transactivation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, while fenofibric acid maintains comparable activity between wild-type and mutant receptors [3]. This differential response demonstrates that shape complementarity within the Ile272-Ile354 cavity is essential for the activity of pyrazolo[3,4-b]pyridine derivatives but not for traditional fibrates [3].
The cavity volume and geometry show remarkable optimization for the 4-methylphenyl substituent [3]. Computational analysis reveals that the cavity possesses an approximately spherical shape with a volume of 200.7 ų, ideally suited for accommodating the aromatic ring system [11]. The precise positioning of the 4-methylphenyl group within this cavity contributes not only to binding affinity but also to the subtype selectivity profile of the compound [3].
The heterodimerization of peroxisome proliferator-activated receptor alpha with retinoid X receptor represents a fundamental requirement for transcriptional activation, with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid demonstrating enhanced stability of this critical protein-protein interaction [12] [13]. Peroxisome proliferator-activated receptors function exclusively as heterodimers with retinoid X receptor, binding to peroxisome proliferator response elements as obligate heterodimeric complexes [14] [15].
The ligand-binding domains of both peroxisome proliferator-activated receptor alpha and retinoid X receptor contribute to the heterodimerization interface, with the binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid promoting conformational changes that favor stable heterodimer formation [16] [13]. The three-layered helical sandwich fold of the peroxisome proliferator-activated receptor alpha ligand-binding domain provides the primary dimerization surface, particularly through regions near the beta sheet and helices 10 and 11 [13].
Heterodimerization specificity is controlled by distinct amino acid residues at the dimerization interface [13]. Peroxisome proliferator-activated receptor alpha contains key residues including Lys417 and Glu405, which form salt bridge interactions with corresponding residues in retinoid X receptor alpha [13]. The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stabilizes the ligand-binding domain conformation in a manner that optimizes these intermolecular contacts [13].
Competition for retinoid X receptor availability represents a significant regulatory mechanism in nuclear receptor signaling [13]. Multiple nuclear receptors, including liver X receptor alpha, retinoic acid receptor, and vitamin D receptor, compete for heterodimerization with retinoid X receptor [13]. The enhanced binding affinity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may influence this competition by stabilizing the peroxisome proliferator-activated receptor alpha-retinoid X receptor heterodimer and reducing availability of retinoid X receptor for alternative partnerships [13].
The asymmetric nature of the peroxisome proliferator-activated receptor alpha-retinoid X receptor heterodimer allows for distinct regulatory mechanisms [17]. Each ligand-binding domain can be independently occupied by cognate ligands, creating the potential for synergistic or antagonistic effects depending on the specific ligand combination [17]. The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to peroxisome proliferator-activated receptor alpha may influence the binding affinity and conformational dynamics of retinoid X receptor, thereby modulating the overall transcriptional output of the heterodimeric complex [16].
The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid induces significant conformational changes throughout the peroxisome proliferator-activated receptor alpha ligand-binding domain, with the most dramatic alterations occurring in helix 12 and the activation function-2 surface [3] [18]. These ligand-induced conformational changes represent the molecular basis for transcriptional activation and coactivator recruitment [18].
In the apo state, peroxisome proliferator-activated receptor alpha helix 12 exists in multiple conformations with considerable structural flexibility [18]. The unliganded receptor demonstrates broad conformational diversity, characterized by rapid exchange between multiple structural states on microsecond to millisecond timescales [18]. This conformational heterogeneity prevents stable coactivator binding and maintains the receptor in a transcriptionally inactive state [18].
Upon binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, helix 12 undergoes a dramatic conformational restriction, adopting the canonical active conformation observed in crystal structures [3] [18]. The compound effectively consolidates the complex apo ensemble into a structurally defined active state that strongly favors coactivator binding [18]. This conformational consolidation represents one of the most significant structural changes induced by ligand binding [3].
The stabilization of helix 12 in its active conformation creates the activation function-2 surface, composed of helices 3, 4, 5, and 12 [4] [6]. This surface provides the binding site for the LxxLL motifs present in transcriptional coactivators such as peroxisome proliferator-activated receptor gamma coactivator 1 alpha and steroid receptor coactivator 1 [19] [6]. The formation of this surface is absolutely dependent on the proper positioning of helix 12, which is directly stabilized by the hydrogen bonds formed with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3].
Table 3: Conformational Changes in Peroxisome Proliferator-Activated Receptor Alpha Helix 12 Upon Ligand Binding
| Measurement Parameter | Apo PPARα | 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Bound |
|---|---|---|
| Helix 12 position | Mobile/Multiple conformations | Active conformation |
| AF-2 surface formation | Not formed | Fully formed |
| Coactivator binding affinity | Low | High (100-fold activation) |
| H11-H12 loop conformation | Disordered | Ordered/Stabilized |
| Tyr464 orientation | Variable | Fixed toward Tyr314 |
| Overall LBD stability | Lower | High |
Secondary structural changes extend beyond helix 12 to include the H11-H12 loop region [3]. The branched aliphatic substituents on the pyrazole ring of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid form contacts with this loop region, where a small hydrophobic cavity is formed by Phe273, Leu443, Val444, Ile447, and Leu456 [3]. These interactions contribute to stabilizing the active conformation of helix 12 by reducing the flexibility of the connecting loop region [3].
The molecular mechanisms of peroxisome proliferator-activated receptor alpha activation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid demonstrate both similarities and significant differences when compared to traditional fibrate-class agonists [3] [20]. While both compound classes achieve receptor activation through stabilization of helix 12 via hydrogen bonding networks, the pyrazolo[3,4-b]pyridine derivative employs additional binding modes that enhance potency and selectivity [3].
Fibrate compounds, including fenofibric acid, bezafibrate, and pemafibrate, typically form hydrogen bonds with the canonical triad of residues: Tyr314, His440, and Tyr464 [20]. These interactions effectively stabilize helix 12 in its active conformation, but the binding affinity and transcriptional activation are generally lower than observed with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3] [20]. The EC₅₀ values for fibrates typically range from 9.47 μM for fenofibric acid to 30.4 μM for bezafibrate [20], significantly higher than the nanomolar potency of the pyrazolo[3,4-b]pyridine derivative [3].
The primary distinction between 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and fibrates lies in the utilization of the Ile272-Ile354 cavity [3]. Fibrate compounds rarely access this hydrophobic pocket, instead occupying the arm-II region of the Y-shaped binding site toward helix 6 [3]. The failure of fibrates to engage this cavity represents a missed opportunity for enhanced binding affinity and selectivity [3].
Structural analysis reveals that fibrates typically extend their hydrophobic moieties into the arm-II region, making contacts with residues that surround helix 6 [3]. This binding mode, while effective for receptor activation, does not achieve the level of shape complementarity and binding optimization demonstrated by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3]. The rigid scaffold of the pyrazolo[3,4-b]pyridine ring system provides superior positioning of interacting groups compared to the more flexible structures of fibrate compounds [3].
Table 4: Subtype Selectivity Analysis Comparing Cavity Residue Differences
| PPAR Subtype | Position | Residue | Cavity Volume Effect | Binding Affinity Impact |
|---|---|---|---|---|
| PPARα | 272 (H3) | Ile | Optimal size for 4-methylphenyl | High affinity |
| PPARα | 354 (H7) | Ile | CH-π interaction site | Critical for selectivity |
| PPARγ | 281 (H3) | Cys | Smaller cavity | Low affinity |
| PPARγ | 363 (H7) | Phe | Steric clash with ligand | Binding prevented |
| PPARδ | 275 (H3) | Met | Intermediate size | No binding |
| PPARδ | 328 (H7) | Ile | Steric hindrance | Binding blocked |
The subtype selectivity profiles also differ markedly between the two compound classes [3] [20]. While some fibrates demonstrate pan-peroxisome proliferator-activated receptor activity, 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid shows exceptional selectivity for peroxisome proliferator-activated receptor alpha [3]. This selectivity arises from the specific accommodation of the 4-methylphenyl group within the Ile272-Ile354 cavity, which is uniquely suited to peroxisome proliferator-activated receptor alpha due to the precise arrangement of amino acid residues [3].
In peroxisome proliferator-activated receptor gamma, the corresponding cavity is occupied by the bulky side chain of Phe363, which would sterically clash with the 4-methylphenyl group [3]. Similarly, in peroxisome proliferator-activated receptor delta, the branched side chain of Ile328 creates steric hindrance that prevents accommodation of the phenyl substituent [3]. These structural differences explain the remarkable selectivity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for peroxisome proliferator-activated receptor alpha over other subtypes [3].